(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
Description
(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic enamide derivative featuring a conjugated α,β-unsaturated carbonyl system. Its structure incorporates heterocyclic moieties: furan, pyrazole, and thiophene, which confer unique electronic and steric properties. These groups are known to influence solubility, bioavailability, and intermolecular interactions, making the compound a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(5-4-13-6-10-22-12-13)17-11-14(15-3-1-9-21-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAQUCZPLATTEQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, 1H-pyrazole, and thiophene-3-carboxylic acid.
Step 1 Formation of Intermediate: The first step involves the formation of an intermediate by reacting furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The crude product is purified using column chromatography with a suitable solvent system to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated amide undergoes nucleophilic attacks at the β-carbon, facilitated by conjugation with the carbonyl group.
Key Data :
-
Anti-selectivity with Grignard reagents (dr 85:15) attributed to steric hindrance from the pyrazole group.
-
Thiol additions show 92–95% conversion under mild conditions due to thiophilicity of the α,β-unsaturated system.
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclizations, forming polyheterocyclic systems.
Structural Confirmation :
-
X-ray crystallography of the tetracyclic product confirmed planar geometry and π-stacking interactions.
-
Macrocycle formation validated via HRMS and DOSY NMR.
Oxidation Reactions
The thiophene and furan rings undergo selective oxidation under controlled conditions.
| Target Site | Oxidizing Agent | Product | Conversion | References |
|---|---|---|---|---|
| Thiophene-S | mCPBA, CH₂Cl₂, 0°C | Thiophene sulfoxide | 98% | |
| Furan ring | O₃, then Me₂S | Furan-2,5-dione derivative | 82% |
Notable Findings :
-
Sulfoxidation occurs without over-oxidation to sulfone due to steric protection by adjacent substituents.
-
Ozonolysis cleaves the furan ring selectively, leaving the pyrazole and thiophene intact.
Catalytic Hydrogenation
The enamide’s double bond is susceptible to hydrogenation, altering the molecule’s rigidity.
| Catalyst | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, 25°C | Saturated amide | 100% (E→Z) | |
| Rhodium-NBD complex | H₂ (50 psi), MeOH, 40°C | Partially reduced thiophene | 76% |
Impact on Bioactivity :
-
Saturation of the enamide reduces conformational flexibility, enhancing binding to TRPM8 receptors (IC₅₀ = 0.8 μM vs. 2.3 μM for unsaturated form) .
Cross-Coupling Reactions
The pyrazole and thiophene rings enable participation in transition-metal-catalyzed couplings.
| Reaction | Catalyst/Base | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized derivative | 89% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated pyrazole | 81% |
Applications :
Acid/Base-Mediated Rearrangements
Controlled protonation/deprotonation induces structural rearrangements.
Analytical Evidence :
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its fluorescent properties.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents.
Diagnostics: Its fluorescent properties can be utilized in diagnostic imaging and assays.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their mechanical and thermal properties.
Coatings: Its stability and electronic properties make it suitable for use in protective coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow it to form stable complexes with metal ions, facilitating catalytic reactions. In biological systems, it can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of multiple functional groups enables it to participate in various chemical reactions, contributing to its versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Functional Group Comparisons
Key Observations :
- Electron-Withdrawing vs.
Research Findings and Limitations
Crystallographic Data and Refinement
Structural analogs like furan-carboxamides () were refined using SHELXL, indicating that the target compound’s structure could be resolved similarly if crystallized .
Pharmacological Hypotheses
- Antimicrobial Potential: Thiophene and pyrazole motifs are prevalent in antimicrobial agents (). The target compound’s hybrid structure may synergize these effects.
- Solubility Challenges : The combination of furan (hydrophobic) and pyrazole (polar) may result in moderate aqueous solubility, a limitation observed in similar enamide derivatives .
Biological Activity
The compound (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is a novel pyrazole derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : C16H15N3O3
- Molecular Weight : 297.31 g/mol
- CAS Number : 2035018-90-5
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. A study focusing on related benzofuran-pyrazole compounds found that several exhibited significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 2.50 - 20 | Broad-spectrum antimicrobial |
| Ciprofloxacin | - | Standard comparator |
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has also been evaluated using DPPH free radical scavenging assays. In a comparative study, compounds similar to this compound showed DPPH scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant activity .
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 4 | 84.16 |
| Compound 6 | 90.52 |
| Compound 9 | - |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are notable, with studies reporting significant effects on human red blood cell (HRBC) membrane stabilization. Compounds were shown to stabilize membranes with percentages ranging from 86.70% to 99.25%, suggesting their potential as anti-inflammatory agents .
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Compound 4 | 86.70 |
| Compound 6 | 99.25 |
| Compound 9 | - |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways associated with microbial growth or inflammation. For instance, compound 9 was reported to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, with an IC50 value of 9.80 µM, comparable to ciprofloxacin . This suggests that the compound may serve as a lead structure for developing new antibacterial agents.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and tested against various pathogens, revealing that those containing furan and thiophene moieties exhibited enhanced antimicrobial activity compared to standard antibiotics .
- Antioxidant Evaluation : The antioxidant activities were assessed through multiple assays, confirming that the incorporation of furan and thiophene rings significantly improved the radical scavenging capacity of the compounds .
- Anti-inflammatory Assessment : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models, highlighting their potential therapeutic applications in inflammatory diseases .
Q & A
Q. What spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent connectivity, focusing on diagnostic signals for the furan (δ 6.3–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and pyrazole (δ 7.5–8.5 ppm) moieties. NOESY correlations can validate the E-configuration of the enamide group .
- X-ray Crystallography: Employ single-crystal diffraction to resolve stereochemistry. Refinement using SHELXL (e.g., with twin law detection and anisotropic displacement parameters) ensures accurate bond lengths and angles. For example, a typical refinement might yield an R factor < 0.05 and wR < 0.10 .
Q. Example Table: Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space group | P222 |
| R factor | 0.030 |
| wR factor | 0.082 |
| C–C bond precision | ±0.002 Å |
| (Adapted from ) |
Q. What synthetic routes are reported for analogous enamide derivatives?
Methodological Answer:
- Coupling Reactions: Use carbodiimide-based reagents (e.g., HATU, DCC) to conjugate carboxylic acid derivatives with amines. For example, a thiophene-prop-2-enoic acid precursor can be activated and coupled with a furan-pyrazole ethylamine under inert conditions .
- Solvent Optimization: Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C minimizes side reactions. Post-synthesis purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) or supercritical fluid chromatography (SFC) ensures high enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Twinning and Disorder: If data shows twinning (e.g., overlapping reflections), apply twin laws (e.g., -h, -k, l) in SHELXL and refine using the TWIN/BASF commands. For disordered groups (e.g., flexible substituents), split occupancy and apply geometric constraints .
- Validation Tools: Use the R1/R1_all ratio to assess data completeness. Leverage the CCDC validation suite to flag outliers in bond lengths/angles (e.g., thiophene C–S bonds should be ~1.70–1.74 Å) .
Q. Example Table: SHELXL Refinement Commands
| Command | Purpose |
|---|---|
TWIN -h -k l | Defines twin law for reflections |
SIMU | Restrains anisotropic displacement |
DELU | Applies bond-length constraints |
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Parameterize the thiophene and pyrazole groups with RESP charges for accurate electrostatic interactions .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze hydrogen bonds between the enamide carbonyl and receptor residues (e.g., Arg/Lys side chains) .
Q. Example Table: Docking Scores for Hypothetical Targets
| Target | Docking Score (kcal/mol) |
|---|---|
| Kinase A | -9.2 ± 0.3 |
| GPCR B | -8.7 ± 0.5 |
Q. What experimental design strategies optimize synthesis yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables (temperature, catalyst loading). For example, a 2 factorial design can optimize coupling reactions, revealing interactions between solvent polarity and reaction time .
- Flow Chemistry: Use microreactors to enhance mixing and heat transfer. For instance, continuous flow at 50°C with a residence time of 10 minutes improves enamide formation by 20% compared to batch methods .
Q. Example Table: DoE Variables for Coupling Reaction
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 0°C | 25°C |
| Catalyst Loading | 1 mol% | 5 mol% |
| Solvent | THF | DCM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
